Biological activity of N6-2-(4-Aminophenyl)ethyladenosine
Biological activity of N6-2-(4-Aminophenyl)ethyladenosine
An In-Depth Technical Guide to the Biological Activity of N6-2-(4-Aminophenyl)ethyladenosine (APNEA)
Introduction
N6-2-(4-Aminophenyl)ethyladenosine, commonly abbreviated as APNEA, is a synthetic derivative of adenosine. It serves as a crucial pharmacological tool for researchers investigating the physiological and pathophysiological roles of purinergic signaling. Classified as a nonselective adenosine receptor agonist, APNEA exhibits affinity for multiple adenosine receptor subtypes, with a particularly high affinity for the A1 and A3 receptors.[1] Its unique binding characteristics have made it instrumental in the characterization of adenosine receptor function, particularly in the central nervous and cardiovascular systems. This guide provides a comprehensive overview of the known biological activities of APNEA, its mechanisms of action, and detailed protocols for its experimental application.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in a research setting.
| Property | Value |
| Molecular Formula | C18H22N6O4 |
| Molecular Weight | 386.41 g/mol |
| CAS Number | 89705-21-5 |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Solubility | DMSO: Soluble0.1 M HCl: 14 mg/mLMethanol: Slightly soluble (0.2 mg/mL)Water: Insoluble |
Mechanism of Action: Adenosine Receptor Engagement
APNEA exerts its biological effects by binding to and activating G protein-coupled adenosine receptors. While it is considered nonselective, it has been instrumental in elucidating the function of specific subtypes, particularly the A3 receptor, for which its radiolabeled form, [¹²⁵I]APNEA, is a widely used radioligand for binding assays.[2]
The primary mechanism involves the activation of one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3. Each receptor is coupled to distinct intracellular signaling cascades.
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A1 and A3 Receptors: Activation typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels such as potassium and calcium channels. APNEA is known to have a high affinity for these two receptor subtypes.[1]
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A2A and A2B Receptors: Activation generally stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
Key Biological Activities
Modulation of Presynaptic Calcium Influx
One of the most well-characterized effects of APNEA is its ability to increase calcium (Ca²⁺) influx into rat cortical synaptosomes.[1] This effect is noteworthy because it deviates from the canonical inhibitory role often associated with high-affinity adenosine receptor agonists.
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A2A Receptor-Mediated Effect: Research has demonstrated that APNEA dose-dependently increases sustained Ca²⁺ influx.[1] Critically, this action is not blocked by the A1 selective antagonist 8-cyclopentyl-1,3-dimethylxanthine (CPT) nor is it mimicked by the A3 selective agonist 2-chloro-N6-(3-iodobenzyl)-adenosine-5-N-methyluronamide (Cl-IB-MECA).[1] Instead, the effect is completely abolished by the A2A selective antagonist 8-(3-chlorostyryl)caffeine (CSC).[1]
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Involvement of N-type Calcium Channels: The APNEA-induced Ca²⁺ influx is also blocked by ω-conotoxin GVIA, a selective blocker of N-type voltage-gated calcium channels.[1]
This evidence collectively demonstrates that in the rat cortex, APNEA activates presynaptic A2A receptors, which are positively coupled to N-type calcium channels, leading to an increase in intracellular calcium that can facilitate neurotransmitter release.[1]
Cardiovascular Effects
In the cardiovascular system, APNEA has been shown to induce hypotensive responses. Studies in angiotensin II-supported pithed rats demonstrated that APNEA's hypotensive effects are mediated through adenosine A3 receptors. This finding highlights the compound's utility in characterizing the specific physiological roles of the A3 receptor in blood pressure regulation.
Broader Context: N6-Substituted Adenosines and Programmed Cell Death
While direct studies linking APNEA to programmed cell death are limited, the broader class of N6-substituted adenosine molecules, particularly N6-methyladenosine (m⁶A), is a central focus in cancer and cell death research. m⁶A is the most abundant internal modification of eukaryotic mRNA and is intricately involved in regulating gene expression that controls cellular processes like apoptosis.[3][4][5][6]
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m⁶A Regulators and Apoptosis: The levels of m⁶A are dynamically controlled by "writer" enzymes (methyltransferases like METTL3), "eraser" enzymes (demethylases like FTO and ALKBH5), and "reader" proteins that recognize the modification and dictate the mRNA's fate.[7][8][9] Dysregulation of these proteins is frequently linked to cancer progression by altering the expression of key apoptosis-related genes, such as Bcl-2 and caspases.[10][11][12][13]
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Therapeutic Implications: The significant role of the m⁶A pathway in cancer cell survival and apoptosis has made its components attractive targets for novel anti-cancer therapies.[8][14][15]
Although APNEA is a synthetic N6-substituted adenosine designed for receptor interaction rather than RNA modification, its structural class places it within a family of molecules of immense interest in the study of cell fate. Future investigations could explore whether APNEA or similar analogs have off-target effects on m⁶A-modifying enzymes, potentially revealing new layers of biological activity.
Experimental Protocols
Protocol: Measurement of Calcium Influx in Rat Cortical Synaptosomes
This protocol outlines the methodology to validate the findings that APNEA increases Ca²⁺ influx via A2A receptors.[1] The design incorporates specific antagonists to ensure the self-validating nature of the experiment.
Objective: To measure the effect of APNEA on sustained calcium influx in isolated nerve terminals (synaptosomes) and to identify the adenosine receptor subtype involved.
Materials:
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Adult Sprague-Dawley rats
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Fura-2 AM (calcium indicator dye)
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N6-2-(4-Aminophenyl)ethyladenosine (APNEA)
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8-(3-chlorostyryl)caffeine (CSC) - A2A antagonist
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8-cyclopentyl-1,3-dimethylxanthine (CPT) - A1 antagonist
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ω-conotoxin GVIA - N-type Ca²⁺ channel blocker
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Krebs-Ringer buffer
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Fluorometer capable of ratiometric Ca²⁺ measurement
Step-by-Step Methodology:
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Preparation of Synaptosomes:
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Euthanize adult Sprague-Dawley rats in accordance with institutional guidelines.
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Rapidly dissect the cerebral cortices and homogenize in ice-cold sucrose buffer.
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Centrifuge the homogenate to remove nuclei and cellular debris.
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Further process the supernatant through differential and density gradient centrifugation (e.g., using Percoll) to isolate the synaptosomal fraction.
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Rationale: This procedure isolates nerve terminals, which are essential for studying presynaptic events.
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Loading of Calcium Indicator:
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Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
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Incubate the synaptosomes with the cell-permeant ratiometric calcium dye Fura-2 AM.
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After the loading period, wash the synaptosomes to remove extracellular dye.
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Rationale: Fura-2 AM enters the cell and is cleaved into the active Fura-2, which fluoresces upon binding Ca²⁺. Its ratiometric properties (excitation at 340/380 nm) allow for accurate quantification of intracellular Ca²⁺ concentration, independent of dye concentration.
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Fluorometric Measurement:
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Place the Fura-2-loaded synaptosomes in a temperature-controlled cuvette within a fluorometer.
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Record a stable baseline fluorescence ratio (F340/F380).
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Add the experimental compounds in the following sequence for different experimental groups:
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Group 1 (APNEA Effect): Add APNEA at various concentrations and record the change in fluorescence for a sustained period (e.g., 4 minutes).
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Group 2 (A2A Antagonism): Pre-incubate synaptosomes with the A2A antagonist CSC for several minutes before adding APNEA.
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Group 3 (A1 Antagonism): Pre-incubate synaptosomes with the A1 antagonist CPT before adding APNEA.
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Group 4 (N-type Channel Blockade): Pre-incubate synaptosomes with ω-conotoxin GVIA before adding APNEA.
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Rationale: This experimental design allows for a systematic dissection of the pathway. Comparing the effect of APNEA alone with its effect in the presence of specific antagonists confirms which receptor is responsible. The use of a channel blocker confirms the downstream effector.
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Data Analysis:
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Convert the fluorescence ratios to intracellular Ca²⁺ concentrations using the Grynkiewicz equation.
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Plot the dose-response curve for APNEA.
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Statistically compare the Ca²⁺ influx in the presence and absence of the antagonists. A significant reduction in the APNEA-induced signal by CSC but not CPT would confirm A2A receptor mediation.
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Sources
- 1. The adenosine receptor agonist, APNEA, increases calcium influx into rat cortical synaptosomes through N-type channels associated with A2a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into N6-methyladenosine and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of N6-methyladenosine modification in tumor development and potential therapeutic strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA N6-methyladenosine modification in cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 11. Frontiers | Validated Impacts of N6-Methyladenosine Methylated mRNAs on Apoptosis and Angiogenesis in Myocardial Infarction Based on MeRIP-Seq Analysis [frontiersin.org]
- 12. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N6-methyladenosine (m6A) as a regulator of carcinogenesis and drug resistance by targeting epithelial-mesenchymal transition and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological and pharmacological roles of m6A modifications in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
